molecular formula C13H15NO5S B11479650 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide

Cat. No.: B11479650
M. Wt: 297.33 g/mol
InChI Key: PNXPQICCPAQZLT-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a thiophene ring and a benzamide moiety

Preparation Methods

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring followed by its functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Oxidation: The thiophene ring is then oxidized to introduce the 1,1-dioxido group.

    Coupling with Benzamide: The oxidized thiophene is then coupled with 3,5-dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The dioxido group can be reduced back to the thiophene ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzamide can undergo nucleophilic substitution reactions with strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions but can include various substituted thiophenes and benzamides.

Scientific Research Applications

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying thiophene-based interactions in biological systems.

    Medicine: Preliminary studies suggest it may have pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring can interact with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE include:

  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-methoxypropanamide
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,3-difluoroisonicotinamide

These compounds share the thiophene ring structure but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the dioxido-thiophene and dimethoxybenzamide moieties in N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE gives it distinct properties that are not observed in its analogs.

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C13H15NO5S/c1-18-11-5-9(6-12(7-11)19-2)13(15)14-10-3-4-20(16,17)8-10/h3-7,10H,8H2,1-2H3,(H,14,15)

InChI Key

PNXPQICCPAQZLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2)OC

Origin of Product

United States

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